molecular formula C10H10O2 B1211090 trans-Styrylacetic acid CAS No. 2243-53-0

trans-Styrylacetic acid

Cat. No. B1211090
CAS RN: 2243-53-0
M. Wt: 162.18 g/mol
InChI Key: PSCXFXNEYIHJST-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trans-Styrylacetic acid and its derivatives can be synthesized through various methods, including copper-catalyzed C−H activation of arylacetic acids and cobalt-catalyzed allylic C(sp3)-H carboxylation with CO2. These methods offer broad substrate scopes, high product yields, and excellent regioselectivity, showcasing the versatility and efficiency of modern synthetic approaches (Lade et al., 2017); (Michigami et al., 2017).

Molecular Structure Analysis

The molecular structure of trans-Styrylacetic acid has been elucidated through spectroscopic methods, including polarized IR spectra analysis. This research provides a detailed understanding of the hydrogen bond system in crystals of trans-Styrylacetic acid and its deuterium isotopomers, offering insights into the spectral properties and molecular interactions within the crystal structure (Flakus et al., 2006).

Chemical Reactions and Properties

Trans-Styrylacetic acid undergoes various chemical reactions, including decarboxylation and cyclization, under specific conditions. These reactions are crucial for the synthesis of diverse chemical structures and functional derivatives, demonstrating the compound's reactivity and potential for further chemical transformations (Miyake et al., 2013); (Vas’kevich et al., 2013).

Physical Properties Analysis

The physical properties of trans-Styrylacetic acid, including its crystalline structure and spectral characteristics, have been extensively studied. These studies highlight the compound's unique spectral features, such as linear dichroic effects and temperature-induced spectral evolution, which are critical for understanding its physical behavior and potential applications (Flakus et al., 2006).

Chemical Properties Analysis

The chemical properties of trans-Styrylacetic acid, such as its reactivity towards different chemical reagents and its behavior in various chemical reactions, have been the focus of several studies. These investigations provide valuable information on the compound's versatility and potential for synthesis of complex molecules (Miyake et al., 2013); (Vas’kevich et al., 2013).

Scientific Research Applications

Application as a Mechanism-Based Inhibitor of Peptidylglycine α-Hydroxylating Monooxygenase

  • Summary of the Application: Trans-Styrylacetic acid (4-Phenyl-3-butenoic acid) is used as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase . This enzyme is involved in the biosynthesis of amidated peptides, which play essential roles in signal transduction, control of cell behavior, and many neuroendocrine functions.

Application in Metabolomics in Exercise Science

  • Summary of the Application: Metabolomics is a high-throughput, highly sensitive technique that provides a comprehensive assessment of changes in small molecule metabolites in the body . Trans-Styrylacetic acid could potentially be one of these metabolites, although the specific role it plays in exercise science was not detailed in the sources I found.

Application in the Phenylacetyl-CoA Catabolon

  • Summary of the Application: Trans-Styrylacetic acid is involved in the catabolism of styrene, 2-phenylethylamine, phenylacetaldehyde, phenylacetic acid, phenylacetyl amides, phenylacetyl esters and n-phenylalkanoic acids containing an even number of carbon atoms, into phenylacetyl-CoA . This common intermediate is subsequently catabolized through a route of convergence, the phenylacetyl-CoA catabolon .

Application in Organic Synthesis

  • Summary of the Application: Trans-Styrylacetic acid is a white solid that is soluble in water and alcohol . It can be used as a building block for organic synthesis, as well as a reagent for the preparation of various organic compounds .

Application in Nucleic Acid Aptamers

  • Summary of the Application: Nucleic Acid Aptamers are short single-stranded DNA or RNA oligonucleotides that fold into flexible three-dimensional structures . They can recognize and bind to target molecules with extraordinary selectivity and affinity . While the specific role of trans-Styrylacetic acid in this field was not detailed in the sources I found, it could potentially be involved in the synthesis or modification of these aptamers.

Safety And Hazards

Trans-Styrylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to wash thoroughly after handling .

Future Directions

While specific future directions for trans-Styrylacetic acid are not detailed in the available resources, its use as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase suggests potential applications in biochemical research .

properties

IUPAC Name

(E)-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCXFXNEYIHJST-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959161
Record name trans-Styrylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Styrylacetic acid

CAS RN

1914-58-5, 2243-53-0
Record name (3E)-4-Phenyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Styrylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-3-butenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Butenoic acid, 4-phenyl-, (3E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BUTENOIC ACID, 4-PHENYL-, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WSP69ABK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
JD Van Horn, CJ Burrows - Tetrahedron letters, 1999 - Elsevier
… Abstract: The formation of trans-3-hydroxy-4-phenylbutyrolactone from trans-styrylacetic acid … The oxidation of trans-styrylacetic acid was carried out in 15% acetonitrile in water (v/v) …
Number of citations: 11 www.sciencedirect.com
HT Flakus, M Jabłońska, PG Jones - Spectrochimica Acta Part A: Molecular …, 2006 - Elsevier
… We have investigated the polarized IR spectra of the hydrogen bond system in crystals of trans-styrylacetic acid C 6 H 5 single bond CH double bond CH single bond CH 2 single bond …
Number of citations: 16 www.sciencedirect.com
FN Bolkenius, AJ Ganzhorn, MC Chanal… - Biochemical …, 1997 - Elsevier
… of the rat brain PHM by transstyrylacetic acid, as observed in the … formed from either trans-styrylacetic acid or benzylhydrazine … the usefulness of transstyrylacetic acid or …
Number of citations: 14 www.sciencedirect.com
JM Luengo, JL Garcia, ER Olivera - Molecular microbiology, 2001 - Wiley Online Library
… Trans-Styrylacetic acid catabolism trans-Styrylacetic acid is also catabolized through the β-oxidation pathway. In P. putida U, this compound is activated to trans-styrylacetyl-CoA, which …
Number of citations: 200 onlinelibrary.wiley.com
XF Qiao, B Yan - New Journal of Chemistry, 2011 - pubs.rsc.org
… polymerization reaction between trans-styrylacetic acid and vinyltrimethoxysilane without VPBA-… deeply, indicating that the hybrids with trans-styrylacetic acid show the most favourable …
Number of citations: 20 pubs.rsc.org
Z Honda, K Saito, T Kida, M Hagiwara - Journal of Magnetism and Magnetic …, 2023 - Elsevier
… (3 for TM = Cu, 10 for TM = Co), trans-p-coumaric acid (4 for TM = Cu), 4-(trifluoromethyl)cinnamic acid (5 for TM = Cu), 3-phenylpropionic acid (6 for TM = Cu), trans-styrylacetic acid (7 …
Number of citations: 2 www.sciencedirect.com
SR Mellegaard, JA Tunge - The Journal of Organic Chemistry, 2004 - ACS Publications
… Specifically, trans-styrylacetic acid was treated with 5 mol % of PhSeSePh and 1.1 equiv of N-bromosuccinimide (NBS) in CH 3 CN at −30 C. After 3 h, the β-bromo-γ-lactone was …
Number of citations: 108 pubs.acs.org
K Michigami, T Mita, Y Sato - Journal of the American Chemical …, 2017 - ACS Publications
… (14) Combination of Co(acac) 2 , Xantphos, and AlMe 3 provided the corresponding trans-styrylacetic acid methyl ester 2a in 32% yield, together with olefin isomers in 41% yield after …
Number of citations: 140 pubs.acs.org
M Kobayashi, W Wang, N OHYABU… - Chemical and …, 1995 - jstage.jst.go.jp
… Segment A (4) was synthesized starting from trans-styrylacetic acid by taking advantage of Evans asyrru'netric aldol reactions as shown in Chart 2.4) Oxazolidyl carboximide 8, prepared …
Number of citations: 87 www.jstage.jst.go.jp
M Komuro, T Higuchi, M Hirobe - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… (F) Decarboxylation of trans-styrylacetic acid. The reaction mixture with trans-styrylacetic acid If was worked up according to the previously outlined procedure to give cinnamyl alcohol …
Number of citations: 19 pubs.rsc.org

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